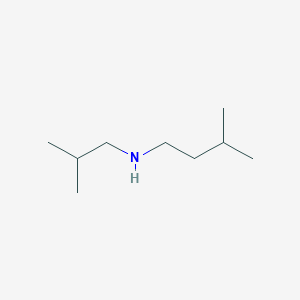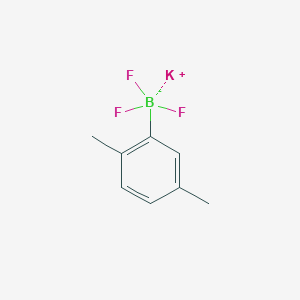![molecular formula C11H13BrN4O2 B13508046 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug discovery and development. The presence of the bromine atom and the Boc (tert-butoxycarbonyl) protecting group in its structure makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyridine-2,3-diamine.
Cyclization: The diamine undergoes cyclization with a suitable aldehyde, such as benzaldehyde, to form the imidazo[4,5-b]pyridine core.
Protection: The resulting compound is then protected with a Boc group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving phase transfer catalysis and solid-liquid extraction techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
Substitution: The major products are the substituted imidazo[4,5-b]pyridines.
Deprotection: The major product is the free amine derivative of the imidazo[4,5-b]pyridine.
Wissenschaftliche Forschungsanwendungen
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies exploring its antimicrobial and antiproliferative activities.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules that can modulate biological pathways.
Wirkmechanismus
The mechanism of action of 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an antagonist or inhibitor of certain biological receptors, such as angiotensin II and thromboxane A2 receptors . These interactions can modulate various signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-3H-imidazo[4,5-b]pyridine
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 6-Bromo-3H-imidazo[4,5-b]pyridin-2-ol
Uniqueness
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine is unique due to the presence of the Boc protecting group, which enhances its stability and makes it a versatile intermediate for further functionalization. This feature distinguishes it from other similar compounds that lack such protection.
Eigenschaften
Molekularformel |
C11H13BrN4O2 |
|---|---|
Molekulargewicht |
313.15 g/mol |
IUPAC-Name |
tert-butyl N-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)16-9-14-7-4-6(12)5-13-8(7)15-9/h4-5H,1-3H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
GBTABBMWTFEYLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(N1)C=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate](/img/structure/B13508026.png)






